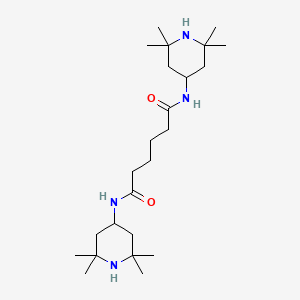![molecular formula C20H21N3O B5328623 2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5328623.png)
2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide, also known as 4-((4-ethylphenyl)amino)-N-(4-(1H-imidazol-1-yl)benzyl)butanamide, is a chemical compound that has been extensively studied in scientific research. This compound is a selective antagonist for the histamine H3 receptor, which is involved in the regulation of neurotransmitter release and has been implicated in various physiological and pathological processes.
作用机制
The histamine H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon activation by histamine or other ligands, the receptor inhibits the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. Antagonists for this receptor can therefore enhance the release of these neurotransmitters and improve cognitive function.
2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide(1H-imidazol-1-yl)benzyl]acetamide acts as a selective antagonist for the histamine H3 receptor. By binding to the receptor, this compound inhibits the inhibitory effect of histamine and enhances the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter release, 2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[this compound(1H-imidazol-1-yl)benzyl]acetamide has been shown to have other biochemical and physiological effects. For example, this compound can modulate the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.
实验室实验的优点和局限性
One advantage of using 2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide(1H-imidazol-1-yl)benzyl]acetamide in lab experiments is its high selectivity for the histamine H3 receptor. This compound can therefore be used to study the specific effects of H3 receptor modulation on various physiological and pathological processes.
One limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on 2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide(1H-imidazol-1-yl)benzyl]acetamide and related compounds. One direction is to further explore the therapeutic potential of H3 receptor antagonists for various neurological and psychiatric disorders. Another direction is to develop more potent and selective H3 receptor antagonists with improved pharmacokinetic properties.
In addition, there is growing interest in the use of H3 receptor antagonists for the treatment of obesity and metabolic disorders. Preclinical studies have shown that H3 receptor antagonists can reduce food intake and body weight in animal models, and several compounds are currently in clinical development for this indication.
Conclusion
2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[this compound(1H-imidazol-1-yl)benzyl]acetamide is a selective antagonist for the histamine H3 receptor that has been extensively studied in scientific research. This compound has potential therapeutic applications for various neurological and psychiatric disorders, as well as for the treatment of obesity and metabolic disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop more potent and selective H3 receptor antagonists.
合成方法
The synthesis of 2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide(1H-imidazol-1-yl)benzyl]acetamide has been described in several scientific publications. One common method involves the reaction of this compound(1H-imidazol-1-yl)benzylamine with 2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with butyryl chloride and a base to yield the final product.
科学研究应用
The histamine H3 receptor has been implicated in various physiological processes such as sleep-wake regulation, learning and memory, and appetite control. Dysregulation of this receptor has also been linked to several pathological conditions such as Alzheimer's disease, schizophrenia, and obesity. Therefore, compounds that selectively modulate this receptor have potential therapeutic applications.
2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide(1H-imidazol-1-yl)benzyl]acetamide has been extensively studied as a selective antagonist for the histamine H3 receptor. In vitro studies have shown that this compound binds selectively to the H3 receptor with high affinity and inhibits the binding of histamine to the receptor. In vivo studies have demonstrated that this compound can modulate neurotransmitter release in various brain regions and improve cognitive function in animal models.
属性
IUPAC Name |
2-(4-ethylphenyl)-N-[(4-imidazol-1-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-16-3-5-17(6-4-16)13-20(24)22-14-18-7-9-19(10-8-18)23-12-11-21-15-23/h3-12,15H,2,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISQUMYVGLCYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methyl]-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5328546.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5328547.png)

![N-methyl-N-[3-(2-methylphenoxy)propyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328552.png)
![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5328590.png)

![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328596.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea](/img/structure/B5328601.png)


![8-acetyl-2-(dimethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5328631.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5328635.png)